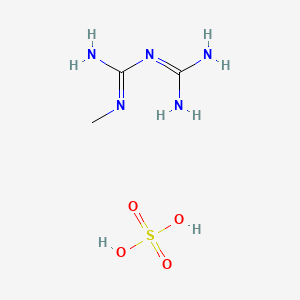

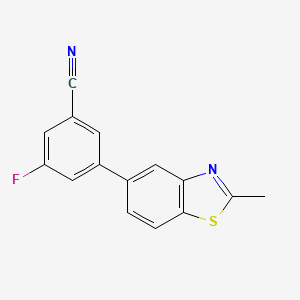

3-氟-5-(2-甲基-1,3-苯并噻唑-5-基)苯甲腈

描述

“3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile” is a compound with the molecular formula C15H9FN2S . It is a radioligand developed for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGlu5) in the central nervous system (CNS) . Glutamate, the major excitatory neurotransmitter in the CNS, signals through both ionotropic and metabotropic glutamate receptors.

Synthesis Analysis

The synthesis of this compound involves the use of its bromomethyl analog, which is treated with [18F]fluoride ion to yield the compound . The precursor and standard compounds were prepared by a coupling reaction catalyzed by palladium .Molecular Structure Analysis

The molecular structure of this compound was designed using the structure of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) as a template . It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .Chemical Reactions Analysis

The compound is a radioligand developed for PET imaging of mGlu5 in the CNS . It is stable in monkey plasma and human whole blood in vitro and in monkey and human brain homogenates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.309. It has been found to have high affinity for mGlu5 receptors with moderate lipophilicity .科学研究应用

Radioligand Development for Brain Imaging

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile及其类似物被广泛研究,用作大脑成像中的放射配体。一个显著的例子是合成具有高亲和力和选择性的氟-18标记化合物,这些化合物在大脑中对代谢型谷氨酸亚型-5受体(mGluR5)表现出高亲和力和选择性。这些化合物被用于正电子发射断层扫描(PET)成像,以研究大脑功能和疾病(Siméon等,2007)。类似的研究涉及开发像[18F]3这样的放射配体,用于成像猴脑mGluR5受体,展示了它们在神经科学研究中更广泛应用的潜力(Siméon等,2012)。

Molecular Imaging and Cancer Research

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile的几种衍生物在分子成像和癌症研究领域显示出潜力。通过各种途径合成的化合物,如5-氟-2-(4-氨基-3-取代苯基)苯并噻唑,对某些癌细胞系表现出强大的细胞毒性。这些化合物正在探索其抗肿瘤特性,其中一些正在进行药物开发(Hutchinson et al., 2001)。

Development of Novel Radiotracers

这种化合物及其类似物对于PET的新型放射示踪剂的开发起着关键作用。研究表明,这些示踪剂的合成和评价用于成像大脑中的各种受体,如AMPA受体。这项研究有助于了解正常和疾病状态下受体的分布和功能(Yuan et al., 2016)。

Pharmaceutical Chemistry and Drug Development

这些化合物在制药化学中发挥着重要作用,特别是在合成mGluR5拮抗剂方面。围绕这些化合物的结构-活性关系研究有助于开发具有潜在治疗应用的新药(Poon et al., 2004)。

Synthesis and Characterization of Novel Compounds

研究还侧重于合成和表征含有3-氟-5-(2-甲基-1,3-苯并噻唑-5-基)苯甲腈结构的新化合物。这些化合物被分析其各种性质,包括抗菌和抗氧化活性,有助于探索用于各种应用的新化学实体(Raparla et al., 2013)。

作用机制

Target of Action

The primary target of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis .

Mode of Action

3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and inhibiting the growth of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . The downstream effect of this disruption is the inhibition of bacterial growth .

Result of Action

The result of the action of 3-Fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to the inhibition of bacterial growth .

未来方向

属性

IUPAC Name |

3-fluoro-5-(2-methyl-1,3-benzothiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHYUBIJZHYUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

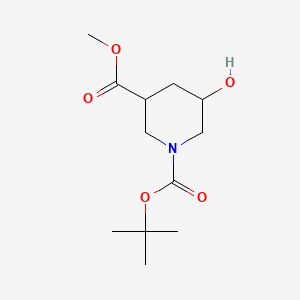

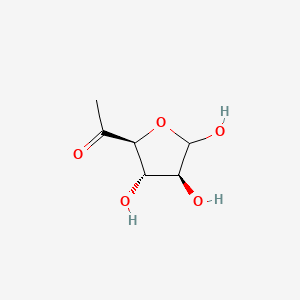

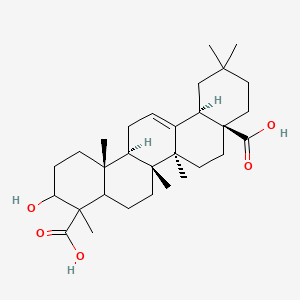

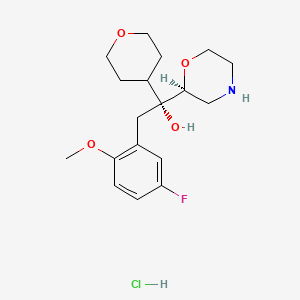

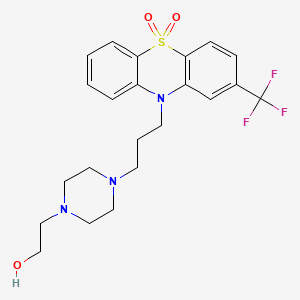

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)

![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)